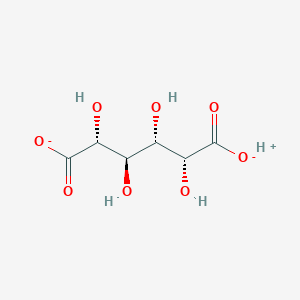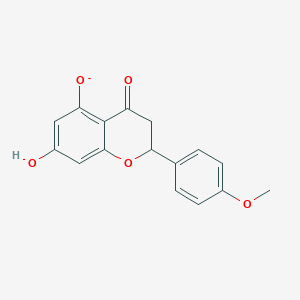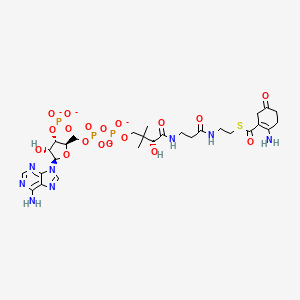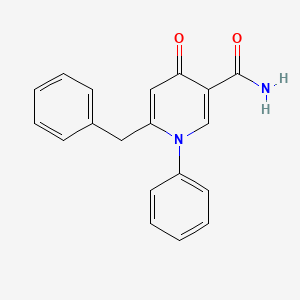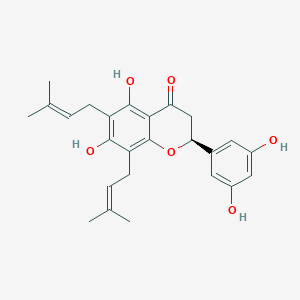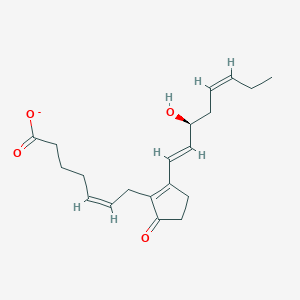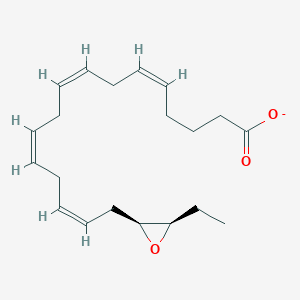
对叔丁基苯基缩水甘油醚
描述
Synthesis Analysis
The synthesis of p-tert-Butylphenyl glycidyl ether involves the reaction of phenyl glycidyl ether with tert-butanol under specific conditions. An example of a similar synthesis process is the reaction of phenyl glycidyl ether with alcohols in the presence of boron trifluoride etherate, which has been studied for its potential in producing bisphenol-A type epoxy resins (Lee, Pankey, & Heeschen, 1965). Such reactions are pivotal for understanding the modifications and polymerization potential of phenyl glycidyl ethers when introduced to different alcohols and catalysts.
Molecular Structure Analysis
The molecular structure of p-tert-Butylphenyl glycidyl ether, featuring an epoxy group and a tert-butyl phenyl moiety, is crucial for its chemical behavior and interactions. The specific arrangement of these groups influences the compound's reactivity and compatibility with various polymers and materials. Studies on similar compounds, like the copolymerization of glycidol with functionalized phenyl glycidyl ethers, shed light on the molecular interactions and structural implications of such epoxy compounds (Royappa & McDaniel, 2005).
Chemical Reactions and Properties
p-tert-Butylphenyl glycidyl ether participates in various chemical reactions, including polymerization and copolymerization, which are essential for its application in creating epoxy resins and coatings. For instance, the copolymerization of glycidol with phenyl glycidyl ethers, including 4-tert-butylphenyl glycidyl ether, showcases the compound's ability to form polymers with desirable physical properties, such as low glass-transition temperatures (Royappa & McDaniel, 2005). These reactions underline the versatility of p-tert-Butylphenyl glycidyl ether in materials science.
科学研究应用
共聚和纳米粒子涂层
对叔丁基苯基缩水甘油醚与缩水甘油和其他含苯共单体共聚,以制备各种共聚物。这些共聚物对于纳米粒子涂层特别有用。一个例子是涉及对硝基苯基缩水甘油醚的共聚,它产生对硝基苯酚作为副产物。这些共聚物表现出低平均分子量和高多分散性,玻璃化转变温度范围约为 -20 至 +10°C(Royappa 和 McDaniel,2005)。
聚合物电解质
对叔丁基苯基缩水甘油醚参与了在主链中没有环氧乙烷单元的新型聚合物电解质的制备。该研究包括由环氧单体与 CO2 共聚合成聚碳酸酯,包括缩水甘油醚,如对叔丁基苯基缩水甘油醚。这些聚碳酸酯用作电解质时表现出不同的离子电导率,其中一些在添加盐后玻璃化转变温度显着降低(Nakamura 和 Tominaga,2011)。
高摩尔质量聚合物
对叔丁基苯基缩水甘油醚用于合成线性高摩尔质量聚合物。这些聚合物是通过单体活化阴离子聚合制备的,使用叔丁基缩水甘油醚等化合物。此过程产生具有窄链分散性和受控高摩尔质量的线性聚醚和共聚醚。获得的聚合物可以进一步加工以生产线性聚甘油(Gervais 等,2010)。
诱变性研究
对叔丁基苯基缩水甘油醚已在诱变性的背景下进行了研究,特别是在鼠伤寒沙门氏菌中。这项研究提供了对各种苯基缩水甘油醚(包括对叔丁基苯基缩水甘油醚)的诱变作用的见解。结果与哈米特取代常数相关,有助于更好地理解这些化合物的诱变特性(Neau 等,1982)。
环氧树脂体系
对环氧树脂体系的研究涉及使用对叔丁基苯基缩水甘油醚。这些研究旨在改善由于环氧树脂体系导致的接触性过敏的诊断,因为对叔丁基苯基缩水甘油醚是这些体系中的反应性稀释剂之一。这项研究为了解和诊断与环氧树脂相关的过敏反应提供了有价值的信息(Geier 等,2004)。
作用机制
Target of Action
4-tert-Butylphenyl glycidyl ether, also known as ARALDITE M, is primarily used in the paint industry and serves as an organic coating in various applications . Its primary targets are the surfaces it is applied to, where it acts as an epoxy reactive diluent .
Mode of Action
The compound interacts with its targets by forming a protective layer. It is an epoxy reactive diluent, which means it reacts with epoxy resins to reduce their viscosity and improve their handling and application properties . This interaction results in a durable and resistant coating that can protect the underlying material from environmental factors .
Biochemical Pathways
Instead, its role is more physical, contributing to the formation of a protective barrier on the surfaces it is applied to .
Pharmacokinetics
It’s worth noting that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp2d6 inhibitor . It’s also important to note that the compound is slightly soluble in water .
Result of Action
The result of the action of 4-tert-Butylphenyl glycidyl ether is the formation of a durable, resistant coating on the surfaces it is applied to. This coating can protect the underlying material from environmental factors, contributing to its longevity and maintaining its appearance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butylphenyl glycidyl ether. For instance, the compound should be stored in a dry and well-ventilated place, and it should be kept away from strong oxidizing agents . The application environment, such as temperature and humidity, can also affect the curing process and the final properties of the coating .
安全和危害
属性
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRACYLRBOUBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024702 | |
| Record name | tert-Butyl phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS] | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-tert-Butylphenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
329 to 338 °F at 14 mmHg (NTP, 1992) | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
215 °F (NTP, 1992) | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.038 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
3101-60-8 | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-tert-Butylphenyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3101-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylphenyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003101608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylphenyl 1-(2,3-epoxy)propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-tert-Butyl phenyl glycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA9665YBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is ARALDITE M and what is it primarily used for in scientific research?
A1: ARALDITE M, also known as 4-tert-Butylphenyl glycidyl ether, is not a pharmaceutical compound. Instead, it is a reactive diluent frequently used in epoxy resin systems (ERS). [] These systems are widely employed in research, particularly in materials science, for creating durable and versatile materials. [, , , ]
Q2: How does ARALDITE M contribute to the properties of epoxy resin systems?
A2: ARALDITE M acts as a reactive diluent in ERS, meaning it reduces the viscosity of the resin mixture, making it easier to process and mold. [] It reacts with the epoxy resin during the curing process, becoming an integral part of the final cured material and influencing its properties.
Q3: What are the typical applications of ARALDITE M-containing epoxy resins in research?
A3: Research applications are diverse and include:
- Photoelasticity: ARALDITE M-based resins have been investigated as potential photoelastic materials for stress analysis experiments due to their transparency and birefringent properties. []
- Microelectrode fabrication: ARALDITE M is used in composites with graphite to create robust microelectrodes compatible with organic solvents, enabling electrochemical studies in these media. [, ]
- Nanocomposites: Research explores incorporating ARALDITE M into nanocomposites to enhance mechanical properties, such as impact resistance. []
Q4: What are the potential health concerns associated with ARALDITE M?
A4: ARALDITE M is a known contact allergen, potentially causing allergic contact dermatitis. [] This is a significant concern, particularly for researchers handling this compound.
Q5: Are there alternative compounds to ARALDITE M in research applications?
A5: Yes, researchers are exploring alternatives like 1,6-hexanediol diglycidyl ether (1,6-HDDGE) and 1,4-butanediol diglycidyl ether (1,4-BDDGE) as potential substitutes for ARALDITE M. [] The choice depends on the specific application and the desired properties of the final material.
Q6: How does the curing process affect materials containing ARALDITE M?
A6: The curing process significantly impacts the final properties of ARALDITE M-containing materials. Incomplete curing can lead to lower mechanical strength, as seen in the bulging of plastic packaging materials. [] Researchers use techniques like Differential Scanning Calorimeter (DSC) to analyze the curing degree and its effects. []
Q7: What analytical techniques are used to characterize ARALDITE M and its effects?
A7: Researchers employ various analytical techniques, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): To identify specific compounds like ARALDITE M in complex mixtures. []
- Scanning electron microscopy (SEM): To visualize the microstructure and surface morphology of materials containing ARALDITE M. []
- Electrochemical methods: To assess the electrochemical properties of materials like carbon composite electrodes incorporating ARALDITE M. [, ]
Q8: What are the implications of ARALDITE M's hygroscopic nature in certain applications?
A8: The hygroscopic nature of ARALDITE M, meaning it readily absorbs moisture, can be problematic in applications like electronics packaging. Moisture absorption can lead to bulging during processes like wave soldering due to the evaporation of absorbed water at high temperatures. []
Q9: How is ARALDITE M used in biological research?
A9: While primarily a material in materials science, ARALDITE M finds use in preparing biological samples for microscopy. It is a component of resin mixtures used for embedding tissues before sectioning and imaging. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)

